molecular formula C20H16N2O3S B2552389 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 312914-35-5

3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2552389
CAS No.: 312914-35-5
M. Wt: 364.42
InChI Key: NTDGVPSTJUIDIK-UHFFFAOYSA-N
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Description

3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with methoxy and benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-1,3-benzothiazole-2-amine, which is then reacted with 3-methoxy-2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized and coupled with naphthalene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1,3-benzothiazole-2-amine
  • 3-methoxy-2-hydroxybenzaldehyde
  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Uniqueness

3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-14-7-8-16-18(11-14)26-20(21-16)22-19(23)15-9-12-5-3-4-6-13(12)10-17(15)25-2/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDGVPSTJUIDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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